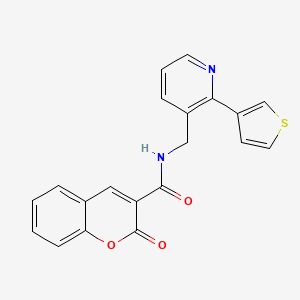

2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide

Description

This compound belongs to the coumarin-carboxamide family, characterized by a 2-oxo-2H-chromene core linked to a carboxamide group. The unique substitution pattern includes a thiophene-pyridylmethyl moiety at the N-position, which distinguishes it from simpler coumarin derivatives.

Properties

IUPAC Name |

2-oxo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3S/c23-19(16-10-13-4-1-2-6-17(13)25-20(16)24)22-11-14-5-3-8-21-18(14)15-7-9-26-12-15/h1-10,12H,11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGNUHPHOMUZJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a chromene derivative with a pyridine-thiophene intermediate under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide can undergo various chemical reactions including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The chromene core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of piperidine derivatives.

Substitution: Halogenated chromene derivatives.

Scientific Research Applications

Biological Activities

1.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of chromene derivatives, including the compound . The structural features of chromenes contribute to their ability to interact with biological targets, making them candidates for anticancer drug development. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, suggesting that the compound may exhibit comparable properties.

Case Study: Cytotoxicity Testing

In a study assessing the cytotoxic effects of chromene derivatives, several compounds demonstrated IC50 values in the nanomolar range against human cancer cell lines. The presence of specific substituents, such as thiophene and pyridine moieties, was correlated with enhanced activity, indicating that modifications to the chromene structure can influence therapeutic efficacy .

1.2 Antimicrobial Activity

The antimicrobial properties of chromene derivatives have been well-documented. The compound's potential to inhibit bacterial growth has been explored through various assays. For example, derivatives similar to 2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide have been shown to possess antibacterial and antifungal activities.

Data Table: Antimicrobial Activity

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Candida albicans | 8 µg/mL |

Pharmacological Applications

2.1 Enzyme Inhibition

Chromene derivatives are known for their ability to inhibit various enzymes involved in disease processes. For instance, some studies have reported that structurally related compounds can inhibit phospholipase A2, an enzyme implicated in inflammatory responses. This inhibition could lead to anti-inflammatory effects, making these compounds valuable in treating inflammatory diseases .

2.2 Neuroprotective Effects

There is emerging evidence suggesting that chromene derivatives may exhibit neuroprotective properties. Research indicates that certain compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

3.1 Dyes and Fluorescent Indicators

The unique structural characteristics of chromenes allow their use as dyes and fluorescent indicators in various applications, including biological imaging and sensor technology. The photophysical properties of these compounds make them suitable for use in fluorescence microscopy and as probes for detecting specific biomolecules.

Data Table: Photophysical Properties

| Compound | Absorption Max (nm) | Emission Max (nm) |

|---|---|---|

| Compound D | 350 | 450 |

| Compound E | 400 | 520 |

Mechanism of Action

The mechanism of action of 2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation or apoptosis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Key Observations :

- Bioactivity : Pyridylmethyl-substituted analogs (e.g., 2b) have shown fluorescence properties for Cu²⁺ sensing, while trifluoromethyl derivatives (e.g., compound from ) exhibit improved metabolic stability .

- Solubility : The 4-methoxyphenethyl analog (335.36 g/mol) demonstrates higher lipophilicity than the target compound, which may influence membrane permeability .

Biological Activity

2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide, with the CAS number 2034407-86-6, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 362.4 g/mol. The structure features a chromene core substituted with a thiophene and pyridine moiety, which are known for their biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H14N2O3S |

| Molecular Weight | 362.4 g/mol |

| CAS Number | 2034407-86-6 |

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, indicating potential effectiveness against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

- Anticancer Properties : The compound's structure suggests potential activity against cancer cell lines. For instance, derivatives similar to this compound have demonstrated cytotoxic effects on colon cancer cell lines with IC₅₀ values in the low micromolar range .

In Vitro Studies

Recent studies have evaluated the antimicrobial and anticancer activities of related compounds. For example:

- Antimicrobial Evaluation : Compounds structurally related to this compound showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens .

- Cytotoxicity Against Cancer Cell Lines : In vitro tests indicated that certain derivatives exhibited significant cytotoxicity against the HT-29 colon cancer cell line, with some compounds achieving IC₅₀ values as low as 7.98 μM .

Case Study 1: Antimicrobial Activity

A series of thiazol-4-one/thiophene derivatives were synthesized and tested for their antimicrobial properties. Among these, one derivative exhibited an MIC of 0.22 μg/mL against Staphylococcus aureus, suggesting that modifications similar to those in the target compound could enhance antimicrobial potency .

Case Study 2: Anticancer Efficacy

In a study focusing on chromene derivatives, one compound demonstrated significant inhibition of HT-29 colon cancer cells, achieving an IC₅₀ value of 7.98 ± 0.05 μM. This highlights the potential for chromene-based compounds in cancer therapy .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

Answer: The synthesis of this coumarin-carboxamide derivative typically involves multi-step reactions. A common approach includes:

- Step 1: Condensation of 2-hydroxybenzaldehyde derivatives with active methylene compounds (e.g., ethyl acetoacetate) under acidic conditions to form the coumarin core.

- Step 2: Functionalization of the coumarin-3-carboxylic acid intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt) with the amine-bearing pyridinyl-thiophene moiety .

- Optimization Tips: Use anhydrous solvents (e.g., DMF or DCM) and catalytic bases (e.g., triethylamine) to enhance coupling efficiency. Purification via flash chromatography (silica gel) or recrystallization (e.g., acetone/EtOH mixtures) improves yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- 1H/13C NMR: Essential for confirming the structure, particularly the coupling between the thiophene-proton (δ ~7.2–7.5 ppm) and pyridine-methyl group (δ ~4.5 ppm) .

- X-ray Crystallography: Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine) and confirms planarity of the coumarin-pyridine-thiophene system. For example, dihedral angles <10° between aromatic rings suggest extended conjugation .

- HRMS: Validates molecular weight (±0.0003 Da accuracy) and detects impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar coumarin derivatives?

Answer: Discrepancies in biological data (e.g., anti-cancer vs. anti-inflammatory potency) may arise from:

- Experimental Variability: Standardize assay conditions (e.g., cell lines, incubation times) and validate results across multiple models.

- Structural Subtleties: Compare substituent effects (e.g., electron-withdrawing groups on thiophene vs. pyridine) using structure-activity relationship (SAR) studies. For instance, the thiophene-3-yl group may enhance π-stacking with target proteins .

- Meta-Analysis: Cross-reference data from peer-reviewed studies (excluding non-reputable sources) to identify consensus mechanisms .

Q. What computational strategies are suitable for predicting the binding mode of this compound with biological targets?

Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or cyclooxygenases). Prioritize docking grids around conserved catalytic residues (e.g., Ser530 in COX-2) .

- MD Simulations: Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes. Analyze hydrogen-bond occupancy (e.g., between the carboxamide and Arg120 in trypsin-like proteases) .

- Pharmacophore Modeling: Identify critical features (e.g., hydrophobic thiophene, hydrogen-bond acceptor at coumarin-2-oxo) to guide analog design .

Q. How can tautomeric forms of this compound influence its reactivity and biological activity?

Answer:

- Tautomer Identification: X-ray crystallography reveals keto-amine tautomers (lactam form) as dominant in solid state, while solution NMR may detect equilibrium between lactam and enol forms .

- Reactivity Impact: The lactam form enhances electrophilicity at the coumarin-3-carboxamide, favoring nucleophilic attacks (e.g., by cysteine thiols in enzyme active sites) .

- Biological Implications: Tautomer-specific interactions (e.g., hydrogen bonding with Ser228 in human serum albumin) can alter pharmacokinetic profiles .

Q. What strategies mitigate challenges in achieving regioselective functionalization of the thiophene-pyridine moiety?

Answer:

- Directed Metalation: Use directing groups (e.g., pyridine N-oxide) to guide lithiation at specific positions (e.g., C5 of thiophene) .

- Cross-Coupling Reactions: Employ Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3) for selective C–C bond formation at brominated sites .

- Protection/Deprotection: Temporarily mask reactive sites (e.g., with tert-butoxycarbonyl groups) to prevent unwanted side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.